molecular formula C25H30FN3O3S B3006998 1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one CAS No. 892764-16-8

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one

Cat. No. B3006998
CAS RN: 892764-16-8
M. Wt: 471.59
InChI Key: BWBXGQYFCKNIPB-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly known as BFT, and it is a synthetic derivative of quinolone. BFT has been synthesized using various methods, and it has shown promising results in various biochemical and physiological assays.

Scientific Research Applications

Synthesis and Structural Studies

  • Aquabis Compounds : Research by Qi, Huang, and An (2008) synthesized a compound related to the requested chemical, focusing on its crystal structure and hydrogen bonding network. This study provides insights into the structural properties of similar compounds (Wei Qi, Jing Huang, & Z. An, 2008).

  • NMR Spectroscopy of Related Compounds : A study by Gao et al. (2008) on the NMR spectrum of methyl-ofloxacin, a compound structurally similar to the one , provides valuable information on the molecular level mechanism of action and the structural characteristics of similar fluoroquinolone antimicrobial agents (Xiu-xiang Gao et al., 2008).

Antimicrobial and Antitubercular Activities

  • Antimycobacterial Compounds : Senthilkumar et al. (2009) synthesized novel fluoroquinolone compounds and evaluated their in vitro and in vivo activities against various strains of Mycobacterium tuberculosis, showing the potential of similar compounds in treating tuberculosis (P. Senthilkumar et al., 2009).

  • Antibacterial Agents : Research by Zhao et al. (2005) focused on the synthesis and evaluation of fluoroquinolone derivatives, including compounds structurally similar to the requested chemical, for their antibacterial activity against various strains, including resistant strains of Mycobacterium tuberculosis (Yue Zhao et al., 2005).

  • Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones : Patel and Patel (2010) synthesized and evaluated compounds structurally similar to the requested chemical for their antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010).

Biological Activities

  • In Silico Study for DNA Gyrase Inhibitors : Sabbagh and Murad (2015) conducted an in silico analysis of fluoroquinolone compounds as inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication, indicating the potential therapeutic applications of similar compounds (G. Sabbagh & T. Murad, 2015).

  • Anti-inflammatory and Immunological Activities : Sultana et al. (2013) identified certain derivatives of gatifloxacin, structurally related to the requested chemical, with significant anti-inflammatory and immunological activities, showing the potential of these compounds in immunomodulatory therapies (N. Sultana et al., 2013).

  • Antiplasmodial Activity : Hochegger et al. (2019) modified and tested new 6-fluoroquinoline derivatives for their activities against Plasmodium strains, indicating the antimalarial potential of compounds structurally related to the chemical (Patrick Hochegger et al., 2019).

properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBXGQYFCKNIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one

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